1-甲基-4-硝基-1H-吡唑

描述

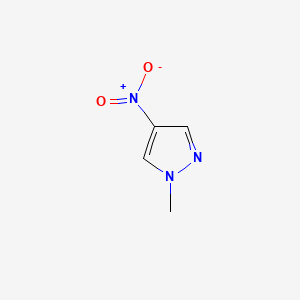

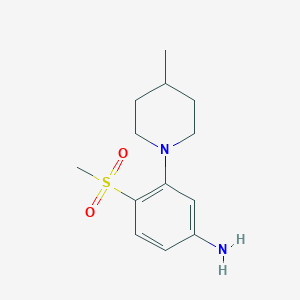

1-Methyl-4-nitro-1H-pyrazole is a derivative of the pyrazole family, which is a class of organic compounds characterized by a 5-membered ring structure containing two nitrogen atoms at adjacent positions. Pyrazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.

Synthesis Analysis

The synthesis of pyrazole derivatives, including 1-methyl-4-nitro-1H-pyrazole, often involves the reaction of hydrazones with nitroolefins. A regioselective synthesis approach has been developed for the creation of tri- and tetrasubstituted pyrazoles, which could be applicable to the synthesis of 1-methyl-4-nitro-1H-pyrazole . The process involves a stepwise cycloaddition mechanism, which is a common strategy in constructing the pyrazole core.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be elucidated using techniques such as X-ray diffraction (XRD), NMR spectroscopy, and computational methods like density functional theory (DFT). For instance, the molecular and supramolecular structures of certain pyrazole derivatives have been established by XRD, revealing details such as crystal system, space group, and molecular conformation . These studies provide insights into the geometric parameters that could be similar in the case of 1-methyl-4-nitro-1H-pyrazole.

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, including nucleophilic substitution, which is a key transformation for functional group modifications. For example, trinitropyrazole reacts with nucleophiles such as ammonia, amines, and thiols, leading to the substitution of the nitro group and the formation of dinitropyrazoles . This type of reactivity could be expected for 1-methyl-4-nitro-1H-pyrazole as well, allowing for the introduction of different substituents at the nitro position.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. Properties such as melting points, solubility, and stability can be determined experimentally. Computational studies, including DFT calculations, can predict properties like vibrational frequencies, NMR chemical shifts, and molecular electrostatic potential . These theoretical predictions often show good agreement with experimental data, providing a comprehensive understanding of the compound's behavior. Additionally, the reactivity of pyrazole derivatives can be compared by studying their reactions under various conditions, as seen in the synthesis of 5-aryl-3-(methylsulfanyl)-1H-pyrazoles .

科学研究应用

含能材料开发

1-甲基-4-硝基吡唑是开发含能材料(EMs)的关键成分,含能材料包括炸药、推进剂和烟火药 。这些材料的特点是具有高生成热、密度、定制的热稳定性和爆轰性能。该化合物的硝化吡唑结构使其成为制造高功率、低敏感性且环保的含能材料的候选者。

高能量密度材料合成

该化合物在合成高能量密度材料(HEDMs)方面起着重要作用,高能量密度材料用于各种能量应用以及炸药或推进剂 。HEDMs 由于其在活化时能够释放大量能量,因此对于推进军事和航空航天技术至关重要。

可浇铸炸药

研究人员的目标是利用 1-甲基-4-硝基吡唑开发可浇铸炸药的潜在候选者 。可浇铸炸药是一种塑料粘合炸药,该化合物可以提高配方稳定性和能量输出。

不敏感弹药

该化合物的衍生物正在被研究用于不敏感弹药 。不敏感弹药旨在承受冲击和火灾等外部刺激而不爆炸,从而提高军事人员的安全并减少意外伤害。

烟火配方

在烟火领域,1-甲基-4-硝基吡唑用于制造用于娱乐、信号或照明目的的受控爆炸组合物 。其热性质可以调整以改变烟火效果的颜色、声音和强度。

药物研究

虽然该化合物没有直接用于药物,但其结构是制造药物中间体的支架 。这些中间体可以进一步加工以开发具有潜在治疗应用的药物。

化学合成和催化

1-甲基-4-硝基吡唑作为试剂或催化剂参与化学合成,用于生产各种有机化合物 。其反应性可被利用来促进或驱动复杂分子合成的化学反应。

材料科学

该化合物独特的性质在材料科学领域引起了人们的兴趣,特别是在制造具有特定特性的新型材料方面,例如提高耐久性或反应性 。它可用于改变聚合物的性质或制造新型复合材料。

安全和危害

作用机制

Target of Action

Similar nitro-containing compounds have been known to interact with various enzymes and receptors in the body .

Mode of Action

Nitro-containing compounds generally undergo biotransformation in the body, leading to the formation of reactive species that can interact with biological targets .

Biochemical Pathways

Nitro-containing compounds are often involved in redox reactions and can interfere with various metabolic pathways .

Pharmacokinetics

As a nitro-containing compound, it is likely to undergo metabolic transformations in the body .

Result of Action

Nitro-containing compounds can generate reactive species that may cause cellular damage .

Action Environment

Environmental factors such as temperature, pH, and the presence of other substances can influence the action, efficacy, and stability of 1-Methyl-4-nitro-1H-pyrazole . For instance, certain conditions may affect its solubility, absorption, and metabolic transformation .

属性

IUPAC Name |

1-methyl-4-nitropyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O2/c1-6-3-4(2-5-6)7(8)9/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZVJIVYLYOVBRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60192990 | |

| Record name | Pyrazole, 1-methyl-4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60192990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3994-50-1 | |

| Record name | 1-Methyl-4-nitro-1H-pyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3994-50-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrazole, 1-methyl-4-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003994501 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrazole, 1-methyl-4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60192990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-4-nitro-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of 1-methyl-4-nitropyrazole?

A1: 1-Methyl-4-nitropyrazole has the molecular formula C4H5N3O2 and a molecular weight of 127.10 g/mol. []

Q2: What spectroscopic data is available for characterizing 1-methyl-4-nitropyrazole?

A2: Researchers have employed various spectroscopic techniques to characterize 1-methyl-4-nitropyrazole. These include:

- NMR Spectroscopy: 1H NMR, 13C NMR, and 15N NMR provide information about the compound's structure and electronic environment. [, , ]

- IR Spectroscopy: Infrared spectroscopy helps identify functional groups and analyze vibrational modes within the molecule. [, ]

- Mass Spectrometry: Techniques like ESI MS are used to determine the molecular weight and fragmentation pattern of the compound. []

Q3: How does the nitro group influence the reactivity of 1-methyl-4-nitropyrazole?

A3: The nitro group, being strongly electron-withdrawing, significantly affects the reactivity of 1-methyl-4-nitropyrazole. It deactivates the pyrazole ring towards electrophilic aromatic substitution, making reactions at other positions more favorable. [, ]

Q4: Can 1-methyl-4-nitropyrazole undergo vicarious nucleophilic substitution reactions?

A4: Yes, studies have shown that 1-methyl-4-nitropyrazole undergoes vicarious nucleophilic substitution of hydrogen with various nucleophiles like hydrazines and aminoazoles in the presence of strong bases. [, ]

Q5: How can 4-nitroiodopyrazoles be synthesized?

A5: 4-Nitroiodopyrazoles can be synthesized through the nitrodeiodination of polyiodopyrazoles using a mixture of nitric acid and sulfuric acid. This method offers a convenient route to these otherwise challenging to access compounds. []

Q6: What is the biological activity of 1-methyl-4-nitropyrazole?

A6: 1-Methyl-4-nitropyrazole, alongside other nitropyrazole derivatives, has been investigated for potential antiparasitic activity against organisms like Trichomonas vaginalis and Entamoeba invadens. [] It has also shown some activity against Plasmodium berghei, albeit weaker than the reference drug metronidazole. []

Q7: Can 1-methyl-4-nitropyrazole be used as a building block for other biologically active compounds?

A7: Yes, 1-methyl-4-nitropyrazole serves as a versatile building block in organic synthesis. For instance, it can be used to synthesize pyrazolo-fused 7-deazapurine ribonucleosides, some of which exhibit cytotoxic effects against cancer and leukemia cell lines and antiviral activity against hepatitis C virus. []

Q8: Have there been any computational studies on 1-methyl-4-nitropyrazole?

A8: Yes, computational studies have been conducted to investigate the structure and properties of 1-methyl-4-nitropyrazole. Theoretical calculations, including anharmonic Raman and infrared spectra analysis, have been performed to understand its vibrational modes and electronic structure. []

Q9: What is known about the structure-activity relationships (SAR) of 1-methyl-4-nitropyrazole and its derivatives?

A9: While limited specific information is available regarding SAR for 1-methyl-4-nitropyrazole itself, studies on related nitropyrazole derivatives suggest that the position and nature of substituents on the pyrazole ring can significantly influence biological activity. For example, the presence of a nitro group at the 4-position seems crucial for antiparasitic activity in some cases. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-(1-benzofuran-2-yl)ethyl]-N-cyclopentylamine](/img/structure/B1328692.png)

![1-{[5-Methyl-2-(4-methylphenyl)-1,3-oxazol-4-YL]-methyl}piperidine-4-carboxylic acid](/img/structure/B1328694.png)

![[{2-[(1-Benzylpiperidin-4-yl)amino]-2-oxoethyl}-(4-methoxyphenyl)amino]acetic acid](/img/structure/B1328708.png)

![[{2-[(4-Fluorobenzyl)amino]-2-oxoethyl}(phenyl)-amino]acetic acid](/img/structure/B1328711.png)

![[(2-{[2-(1H-Indol-3-yl)ethyl]amino}-2-oxoethyl)-(phenyl)amino]acetic acid](/img/structure/B1328713.png)

![[{2-[(2,3-Dimethoxybenzyl)amino]-2-oxoethyl}(phenyl)amino]acetic acid](/img/structure/B1328716.png)

![[{2-[(2-Cyclohex-1-en-1-ylethyl)amino]-2-oxoethyl}(phenyl)amino]acetic acid](/img/structure/B1328720.png)

![[{2-[(Cyclohexylmethyl)amino]-2-oxoethyl}(phenyl)-amino]acetic acid](/img/structure/B1328721.png)

![[{2-[(4-Methylpiperazin-1-yl)amino]-2-oxoethyl}(phenyl)amino]acetic acid](/img/structure/B1328723.png)

![1-[2-(Methylsulfonyl)-4-nitrophenyl]homopiperazine](/img/structure/B1328732.png)